Lipophilicity (XLogP3) Comparison with Non-Fluorinated and Ring-Fluorinated Analogs
The target compound demonstrates a computed XLogP3 of 1.4, a value significantly higher than that of its closest non-fluorinated and ring-fluorinated analogs. This is compared to cyclopropylmethanesulfonyl chloride (CAS 114132-26-2) with an XLogP3 of 1.1 and (1-fluorocyclopropyl)methanesulfonyl chloride (CAS 2044773-59-1) with a reported LogP of 0.55 [1][2]. The increased lipophilicity of the target compound is a direct consequence of the fluoromethyl substituent, which can influence membrane permeability and metabolic clearance of the final compounds.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Cyclopropylmethanesulfonyl chloride (XLogP3 = 1.1); (1-Fluorocyclopropyl)methanesulfonyl chloride (LogP = 0.55) |
| Quantified Difference | +0.3 log units (vs. cyclopropylmethanesulfonyl chloride); +0.85 log units (vs. 1-fluoro analog) |
| Conditions | Computed values from chemical databases (XLogP3 algorithm) |
Why This Matters
A 0.3 log unit increase in lipophilicity can translate to a roughly 2-fold change in partition coefficient, impacting oral absorption and tissue distribution of final drug candidates, making one building block more suitable for targeting lipophilic binding pockets or crossing the blood-brain barrier.
- [1] Kuujia.com. Cas no 2168120-36-1 (2-(fluoromethyl)cyclopropylmethanesulfonyl chloride). Product Page. 2025. View Source
- [2] Chem-space.com. (1-fluorocyclopropyl)methanesulfonyl chloride, CAS 2044773-59-1. Product Page. View Source
